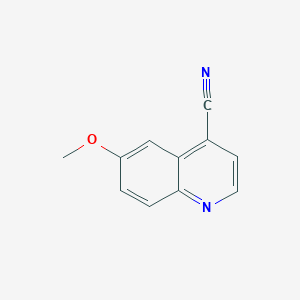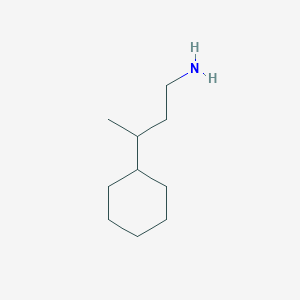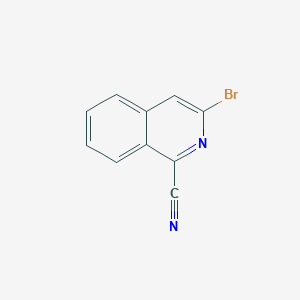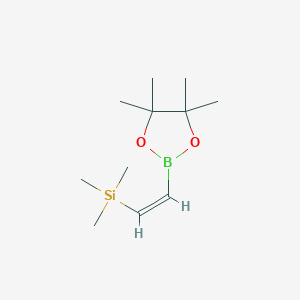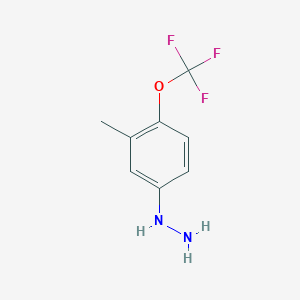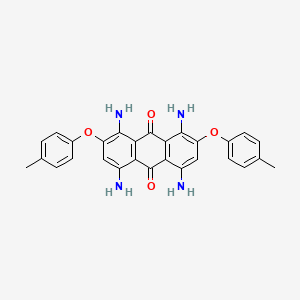
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 and a molecular weight of 480.51456 g/mol This compound is known for its unique structure, which includes multiple amino groups and p-tolyloxy substituents on an anthracene-9,10-dione core
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves several steps. One common method includes the following steps :
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1,4,5,8 positions.
Substitution: The p-tolyloxy groups are introduced at the 2,7 positions through a substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and p-tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Condensation: The compound can undergo condensation reactions with other aromatic compounds to form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. Additionally, it can form complexes with proteins, affecting their function and stability. These interactions are mediated by the compound’s amino and p-tolyloxy groups, which facilitate binding to the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione can be compared with other similar compounds, such as :
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione: This compound has similar amino and phenoxy groups but with different substituents, leading to variations in chemical reactivity and applications.
1,4,5,8-Tetranitronaphthalene: This compound has nitro groups instead of amino groups, resulting in different chemical properties and uses.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: This compound has hydroxyl groups in addition to amino groups, affecting its solubility and reactivity.
Eigenschaften
CAS-Nummer |
88600-65-1 |
|---|---|
Molekularformel |
C28H24N4O4 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-3-7-15(8-4-13)35-19-11-17(29)21-23(25(19)31)28(34)24-22(27(21)33)18(30)12-20(26(24)32)36-16-9-5-14(2)6-10-16/h3-12H,29-32H2,1-2H3 |
InChI-Schlüssel |
PLYPLAUCKLLNLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


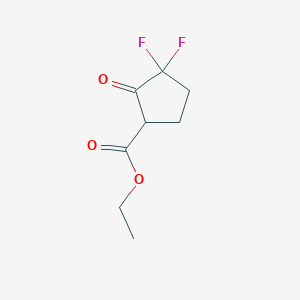
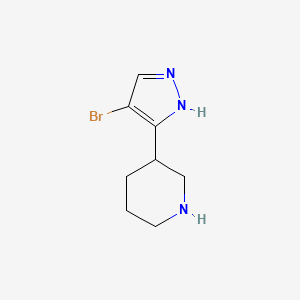
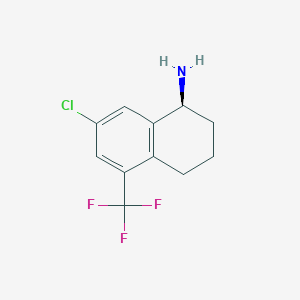
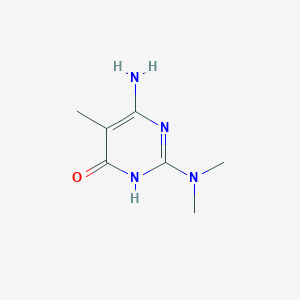
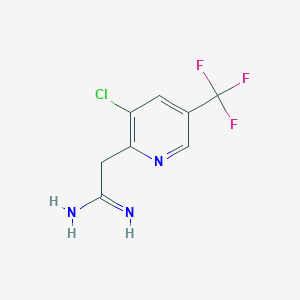
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
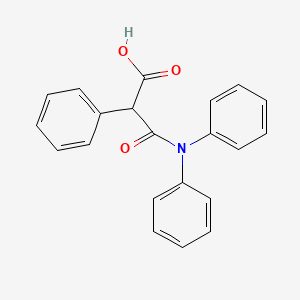
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
